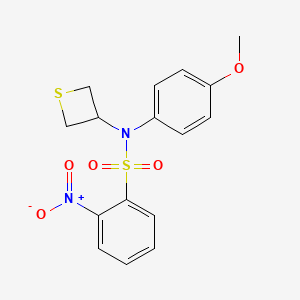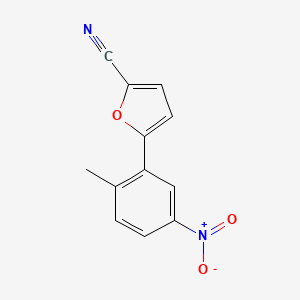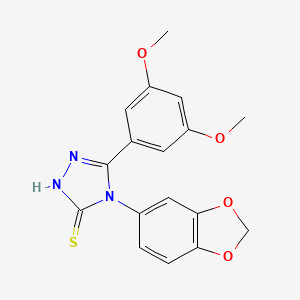
N-(3,5-difluorophenyl)cyclohexanecarboxamide
Vue d'ensemble
Description
N-(3,5-difluorophenyl)cyclohexanecarboxamide, also known as DFPC, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and mechanism of action.
Applications De Recherche Scientifique
N-(3,5-difluorophenyl)cyclohexanecarboxamide has been studied for its potential therapeutic properties in various fields of research, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been studied for its anticancer properties and has shown promising results in inhibiting tumor growth. In immunology, this compound has been shown to have anti-inflammatory effects and may be a potential treatment for autoimmune diseases.
Mécanisme D'action
N-(3,5-difluorophenyl)cyclohexanecarboxamide works by inhibiting the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds in the body that regulate various physiological processes such as pain, mood, and appetite. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to various therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. These include neuroprotection, anti-inflammatory effects, and anticancer properties. This compound has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-difluorophenyl)cyclohexanecarboxamide has several advantages for lab experiments, including its high purity and good yield. However, this compound is a relatively new compound, and its safety and efficacy in humans have not been fully established. Further research is needed to determine the optimal dosage, administration route, and potential side effects of this compound.
Orientations Futures
There are several future directions for research on N-(3,5-difluorophenyl)cyclohexanecarboxamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration route for these applications. Another area of interest is the potential use of this compound as a treatment for cancer. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of this compound in humans. Additionally, there is potential for this compound to be used as a treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as well as for pain management. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention for its potential therapeutic properties and mechanism of action. This compound has been studied for its neuroprotective, anti-inflammatory, and anticancer properties. While this compound has several advantages for lab experiments, further research is needed to determine its safety and efficacy in humans. There are several future directions for research on this compound, including its potential use as a treatment for neurodegenerative diseases, cancer, autoimmune diseases, and pain management.
Propriétés
IUPAC Name |
N-(3,5-difluorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-10-6-11(15)8-12(7-10)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRIXJHCDZQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-benzyl-1,3-dimethyl-8-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4397422.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4397440.png)
![2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4397452.png)

![[(1-propyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4397461.png)
![N-[3-(acetylamino)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4397468.png)
![9-chlorobenzimidazo[2,1-a]phthalazine](/img/structure/B4397474.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4397478.png)

![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4397483.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4397490.png)
![N-[4-(acetylamino)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4397496.png)
![N-[3-(allyloxy)phenyl]-4-chlorobenzamide](/img/structure/B4397502.png)